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Abstract
This technical guide provides a comprehensive overview of 2,4-dimethoxypyrimidine-5-
carbaldehyde (CAS No: 52606-02-7), a heterocyclic building block of significant interest to

researchers in medicinal chemistry and materials science. This document delves into the

compound's physicochemical properties, provides detailed, field-proven synthetic

methodologies, explores its chemical reactivity, and discusses its applications as a key

intermediate in the development of novel therapeutic agents and functional materials. The

guide is intended for an audience of researchers, scientists, and drug development

professionals, offering both foundational knowledge and practical insights to facilitate its use in

the laboratory.

Introduction and Molecular Overview
2,4-Dimethoxypyrimidine-5-carbaldehyde is a substituted pyrimidine, a class of nitrogen-

containing heterocycles that forms the core scaffold of nucleobases like uracil, thymine, and

cytosine.[1] The pyrimidine ring is a privileged structure in drug discovery, with derivatives
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exhibiting a vast spectrum of biological activities, including anticancer, antiviral, and

antimicrobial properties.[1][2]

The subject molecule is characterized by a pyrimidine ring substituted with two methoxy groups

at the C2 and C4 positions and a carbaldehyde (formyl) group at the C5 position. The electron-

donating methoxy groups activate the otherwise electron-deficient pyrimidine ring, influencing

its reactivity. The aldehyde group serves as a versatile chemical handle, allowing for a wide

array of subsequent chemical transformations. These structural features make 2,4-
dimethoxypyrimidine-5-carbaldehyde a valuable intermediate for synthesizing more complex

molecules with potential therapeutic or material applications.

Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectral properties is fundamental to

its application in research. The key properties of 2,4-dimethoxypyrimidine-5-carbaldehyde
are summarized below.

Physical and Chemical Properties
The compound is typically supplied as a white crystalline solid with a melting point of 114-

115°C.[3] It should be stored under controlled conditions to ensure stability.
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Property Value Reference(s)

CAS Number 52606-02-7 [3][4]

Molecular Formula C₇H₈N₂O₃ [3][4]

Molecular Weight 168.15 g/mol [3][4]

Appearance White crystalline solid [3]

Melting Point 114-115 °C [3]

Boiling Point 330.7 °C at 760 mmHg [3]

Density 1.24 g/cm³ [3]

Flash Point 153.8 °C [3]

Storage Conditions
-20°C or 2-8°C, inert

atmosphere
[3]

Predicted Spectroscopic Data
While a complete, published set of spectra for this specific molecule is not readily available, its

key spectral characteristics can be reliably predicted based on its structure and data from

analogous compounds.[2][5][6]
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Spectroscopy Predicted Key Features

¹H NMR

~9.9 ppm (s, 1H, -CHO), ~8.8 ppm (s, 1H, C6-

H), ~4.1 ppm (s, 3H, OCH₃), ~4.0 ppm (s, 3H,

OCH₃)

¹³C NMR

~188 ppm (CHO), ~170 ppm (C2), ~165 ppm

(C4), ~160 ppm (C6), ~110 ppm (C5), ~55 ppm

(OCH₃), ~54 ppm (OCH₃)

FT-IR (KBr)

~2950 cm⁻¹ (C-H stretch, Me), ~2850, 2750

cm⁻¹ (C-H stretch, aldehyde), ~1680 cm⁻¹ (C=O

stretch, aldehyde), ~1580, 1450 cm⁻¹ (C=C,

C=N stretch, ring)

Mass Spec (EI) M⁺ peak at m/z = 168

Rationale for Predictions: The aldehyde proton is expected to be significantly downfield due to

the electronegativity of the oxygen and magnetic anisotropy.[2] The C6 proton is on an

electron-deficient aromatic ring, placing it downfield. The methoxy protons will appear as sharp

singlets. In the ¹³C NMR, the carbonyl carbon is the most downfield signal.[7] The IR spectrum

will be dominated by a strong carbonyl stretch from the aldehyde.[8]

Synthesis Methodologies
The synthesis of 2,4-dimethoxypyrimidine-5-carbaldehyde is not commonly detailed in a

single procedure. However, a robust and logical pathway can be constructed from well-

established transformations in heterocyclic chemistry, starting from the readily available

precursor, uracil. The proposed three-step synthesis involves chlorination, methoxylation, and

finally, formylation.

Overall Synthetic Workflow
The workflow is designed to first build the stable 2,4-dimethoxypyrimidine core, which is then

functionalized at the C5 position.
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Uracil 2,4-Dichloropyrimidine

 Step 1: Chlorination
(POCl₃) 2,4-Dimethoxypyrimidine

 Step 2: Methoxylation
(NaOMe, MeOH) 2,4-Dimethoxypyrimidine-

5-carbaldehyde

 Step 3: Vilsmeier-Haack Formylation
(POCl₃, DMF)

Click to download full resolution via product page

Caption: Proposed three-step synthesis of the target compound from uracil.

Detailed Experimental Protocols
Causality: Uracil exists in a stable lactam-lactim tautomerism. Treatment with a strong

chlorinating and dehydrating agent like phosphorus oxychloride (POCl₃) is a standard method

to convert the hydroxyl (enol) tautomers to the corresponding chloro derivatives, driving the

formation of the aromatic pyrimidine ring.[9]

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add uracil

(1.0 eq) and N,N-dimethylaniline (1.1 eq).

Carefully add phosphorus oxychloride (POCl₃, 4.0-5.0 eq) to the flask at 0 °C.

Slowly heat the reaction mixture to reflux (approx. 110 °C) and maintain for 3-4 hours,

monitoring the reaction progress by TLC.

After completion, cool the mixture to room temperature and pour it cautiously onto crushed

ice.

Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane)

three times.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine, which can be

purified by vacuum distillation or column chromatography.

Causality: The chlorine atoms at the C2 and C4 positions are excellent leaving groups for

nucleophilic aromatic substitution (SₙAr). Sodium methoxide (NaOMe) provides a strong

nucleophile (MeO⁻) that readily displaces the chlorides to form the desired dimethoxy product.

[10]
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Prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.2 eq) in

anhydrous methanol (MeOH) under an inert atmosphere (N₂ or Ar).

To this solution, add 2,4-dichloropyrimidine (1.0 eq) dissolved in a minimal amount of

anhydrous methanol.

Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC until the

starting material is consumed.

Cool the mixture to room temperature and neutralize with a weak acid (e.g., acetic acid).

Remove the methanol under reduced pressure.

Dissolve the residue in water and extract with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate

to yield 2,4-dimethoxypyrimidine, which can be purified by chromatography.

Causality: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich

aromatic and heteroaromatic compounds.[11] The methoxy groups on the pyrimidine ring

provide sufficient electron density to facilitate electrophilic substitution at the C5 position. The

reaction of POCl₃ with dimethylformamide (DMF) generates the electrophilic Vilsmeier reagent

(a chloromethyliminium salt), which attacks the ring.[12]

In a flame-dried, three-neck flask under an inert atmosphere, cool anhydrous DMF (3.0 eq)

to 0 °C.

Slowly add POCl₃ (1.2 eq) dropwise, keeping the temperature below 10 °C. Stir the mixture

at this temperature for 30 minutes to pre-form the Vilsmeier reagent.

Add a solution of 2,4-dimethoxypyrimidine (1.0 eq) in anhydrous DMF.

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

Cool the reaction to room temperature and carefully pour it into a beaker of ice-cold

saturated sodium bicarbonate (NaHCO₃) solution to hydrolyze the intermediate iminium salt

and neutralize the acid.
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Stir the mixture until the product precipitates as a solid.

Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to

afford 2,4-dimethoxypyrimidine-5-carbaldehyde. Recrystallization from ethanol or

isopropanol may be performed for further purification.

Chemical Reactivity and Derivatization
The synthetic utility of 2,4-dimethoxypyrimidine-5-carbaldehyde stems from the reactivity of

its aldehyde group, which serves as a gateway for a variety of carbon-carbon and carbon-

nitrogen bond-forming reactions.

Key Reactions

2,4-Dimethoxypyrimidine-
5-carbaldehyde

5-Alkenyl Derivative

 Wittig Reaction
(Ph₃P=CHR)

5-Aminomethyl Derivative
(Secondary/Tertiary Amine)

 Reductive Amination
(R₂NH, NaBH(OAc)₃)

5-Hydroxymethyl Derivative

 Reduction
(NaBH₄)

5-Carboxylic Acid

 Oxidation
(KMnO₄ or PCC)

Click to download full resolution via product page

Caption: Major reaction pathways for derivatizing the aldehyde group.

Wittig Olefination
The aldehyde readily undergoes Wittig olefination to form 5-alkenyl pyrimidine derivatives. This

reaction is crucial for introducing vinyl linkages, which can act as spacers or reactive groups in

larger molecules.[13][14]

Protocol: To a solution of the appropriate phosphonium ylide (generated from a phosphonium

salt and a strong base like n-BuLi) in an anhydrous solvent like THF, a solution of 2,4-
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dimethoxypyrimidine-5-carbaldehyde is added at low temperature. The reaction is allowed

to warm to room temperature, yielding the 5-alkenyl product after aqueous workup and

purification.

Reductive Amination
This is one of the most powerful methods for introducing amine functionalities. The aldehyde

first reacts with a primary or secondary amine to form an intermediate iminium ion, which is

then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).

This one-pot procedure provides a high-yield route to 5-(aminomethyl)pyrimidines, which are

common substructures in bioactive compounds.

Condensation Reactions
The aldehyde can act as an electrophile in condensation reactions with active methylene

compounds (e.g., malonates, nitriles) in Knoevenagel or Claisen-Schmidt type reactions. These

reactions are fundamental for building molecular complexity and forming new heterocyclic rings

fused to the pyrimidine core, as seen in the synthesis of pyrimido[4,5-b]quinolines.[15]

Applications in Research and Development
The 2,4-dimethoxypyrimidine scaffold is a key component in a variety of compounds with

demonstrated biological activity. The 5-carbaldehyde derivative is a strategic intermediate for

accessing these classes of molecules.

Antiproliferative Agents: The core structure is present in novel tetrahydropyrimido[4,5-

b]quinolines that have shown good antiproliferative activity against human tumor cell lines.

[15] The aldehyde is a key synthon for building the quinoline portion of the molecule through

multicomponent reactions.

Drug Discovery Intermediate: Pyrimidine aldehydes are versatile precursors in medicinal

chemistry. They can be elaborated into a wide range of functional groups to explore

structure-activity relationships (SAR) for various biological targets, such as kinases,

polymerases, and other enzymes.

Materials Science: While less explored for this specific aldehyde, the related 2,4-

dimethoxypyrimidine-5-boronic acid is used in Suzuki couplings to create photochromic
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materials.[16] This suggests that the aldehyde could be converted (e.g., to a halide or

boronic ester) to serve as a precursor for functional organic materials used in molecular

switches or data storage.

Safety and Handling
While specific toxicology data for 2,4-dimethoxypyrimidine-5-carbaldehyde is limited, it is

prudent to handle it with the care afforded to all laboratory chemicals.[3] General safety

precautions for analogous aromatic aldehydes should be followed.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

safety glasses with side shields, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of dust.[3] Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[4] For long-term

stability, storage at -20°C under an inert atmosphere is recommended.[3]

In case of exposure:

Eyes: Immediately flush with plenty of water for at least 15 minutes.

Skin: Wash off with soap and plenty of water.

Inhalation: Move to fresh air.

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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